molecular formula C27H38O7 B13734408 3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) CAS No. 3517-33-7

3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate)

Cat. No.: B13734408
CAS No.: 3517-33-7
M. Wt: 474.6 g/mol
InChI Key: RHVLWSXKCVDNIJ-YOEZIVMMSA-N
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Description

3β,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) is a synthetic steroid derivative characterized by three acetylated hydroxyl groups at positions 3β, 17, and 21 of the pregnane backbone. The parent compound, 3β,17,21-trihydroxypregn-5-en-20-one, serves as a critical intermediate in steroid biosynthesis, particularly in the human fetal adrenal-placental unit for cortisol production . Acetylation enhances the compound’s stability and lipophilicity, facilitating its use in pharmaceutical formulations.

Properties

CAS No.

3517-33-7

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[2-[(3S,8R,9S,10R,13S,14S,17R)-3,17-diacetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C27H38O7/c1-16(28)32-15-24(31)27(34-18(3)30)13-10-23-21-7-6-19-14-20(33-17(2)29)8-11-25(19,4)22(21)9-12-26(23,27)5/h6,20-23H,7-15H2,1-5H3/t20-,21+,22-,23-,25-,26-,27-/m0/s1

InChI Key

RHVLWSXKCVDNIJ-YOEZIVMMSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) typically involves the acetylation of 3beta,17,21-Trihydroxypregn-5-en-20-one. The hydroxyl groups are converted to acetate groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation and to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a hormone analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hormonal imbalances or as an anti-inflammatory agent.

    Industry: The compound is used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing various cellular processes. It may also interact with enzymes involved in steroid metabolism, affecting the synthesis and degradation of other steroidal compounds.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₉H₄₀O₈ (inferred from tri-acetylation of the parent compound).
  • Functional Groups : Δ⁵ double bond, 20-keto group, and three acetate esters.

Structural and Functional Differences

The compound is compared below with structurally related pregnane derivatives differing in acetylation sites, oxidation states, and substituents.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents/Oxidation State Functional Groups Biological Role Reference
3β,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) C₂₉H₄₀O₈ 3β,17,21-tri-OAc; Δ⁵ Acetate esters, 20-keto Steroid biosynthesis precursor
Pregnenolone 21-Acetate C₂₃H₃₄O₅ 3β-OH, 21-OAc; Δ⁵ Acetate ester, 20-keto Intermediate in steroidogenesis
Prednisone 21-Acetate C₂₃H₂₈O₆ 1,4-diene; 3,11,20-trioxo Ketones, acetate ester Anti-inflammatory, glucocorticoid
Betamethasone Acetate C₂₄H₃₁FO₆ 9α-F, 16β-CH₃; 1,4-diene Fluorine, methyl, ketones, acetate Potent glucocorticoid
Key Observations:

Acetylation Pattern: The tri-acetylated compound has enhanced stability compared to mono-acetylated analogues like Pregnenolone 21-Acetate, which retains free hydroxyl groups at positions 3β and 17 . Prednisone 21-Acetate features a single acetate group but is oxidized at positions 3, 11, and 20, conferring anti-inflammatory activity .

Substituent Effects: Betamethasone Acetate includes a 9α-fluorine and 16β-methyl group, significantly increasing glucocorticoid receptor affinity compared to non-halogenated analogues . The Δ⁵ structure in the tri-acetylated compound and Pregnenolone 21-Acetate contrasts with the 1,4-diene system in Betamethasone and Prednisone derivatives, which enhances metabolic stability .

Pharmacological and Metabolic Differences

Table 2: Pharmacokinetic and Functional Data
Compound Name Half-Life (h) Metabolic Pathway Key Applications Reference
3β,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) N/A Deacetylation to active triol Investigational steroid precursor
Pregnenolone 21-Acetate 2–4 Hydrolysis to pregnenolone Research intermediate
Prednisone 21-Acetate 18–36 Hepatic conversion to prednisolone Rheumatoid arthritis, allergies
Betamethasone Acetate 36–54 Slow hydrolysis to betamethasone Chronic inflammation, immunosuppression
Key Findings:
  • Metabolism : The tri-acetylated compound is likely hydrolyzed in vivo to release the active triol, which participates in cortisol biosynthesis . In contrast, Betamethasone Acetate’s prolonged half-life stems from its resistance to enzymatic degradation .

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